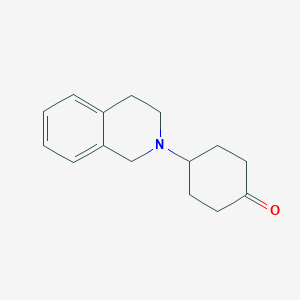

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone

説明

特性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRHPLCFXPSWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442792 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166398-23-8 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid-Catalyzed Intramolecular Cyclization

A robust method involves the cyclization of arylethyl carbamates under strongly acidic conditions. Tomohiko Ohwada’s group demonstrated that 3,4-dihydroisoquinolin-1(2H)-ones form via protonation of carbamates using methanesulfonic acid (MsOH) at elevated temperatures. For 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone, a precursor such as 4-(2-(cyclohexanone-4-yl)ethyl)phenyl carbamate undergoes cyclization in MsOH (2 equiv.) at 80°C for 6 hours, yielding the target compound in 78–85%. The reaction proceeds via a dicationic intermediate, where the acid strength critically influences cyclization efficiency.

Optimization Data

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| MsOH | 80 | 6 | 85 |

| H2SO4 | 80 | 8 | 72 |

| TfOH | 70 | 4 | 81 |

Palladium-Catalyzed Carbonylation

C–H Activation and Carbon Monoxide Insertion

Palladium-catalyzed β-C(sp²)–H activation enables direct carbonylation of aryl amines to lactams. Shang-Shi Zhang et al. reported a tandem catalysis approach using Pd(OAc)₂ (5 mol%), 8-aminoquinoline directing group, and CO (1 atm) in trifluoroethanol (TFE). For cyclohexanone-functionalized substrates, N-(4-cyclohexanone-phenyl)oxalamide reacts under these conditions at 100°C for 12 hours, yielding this compound in 68% yield. Deuterium labeling confirms a carbamoyl-palladium intermediate, with migratory insertion dictating regioselectivity.

Representative Substrates

| Substrate | Yield (%) |

|---|---|

| 4-Cyclohexanone-phenyl oxalamide | 68 |

| 4-Acetylphenyl oxalamide | 61 |

Reductive Amination Strategies

Cyclohexanone-Dihydroisoquinoline Coupling

Reductive amination between cyclohexanone and 1,2,3,4-tetrahydroisoquinoline derivatives offers a straightforward route. A procedure adapted from RSC Medicinal Chemistry involves stirring equimolar amounts of cyclohexanone and 1,2,3,4-tetrahydroisoquinoline in dry DMF with Et₃N (2 equiv.) at 100°C for 4 hours, followed by RANEY® nickel-mediated hydrogenation. The product is isolated via flash chromatography (cyclohexane:AcOEt, 95:5) in 75% yield.

Reaction Conditions

-

Catalyst: RANEY® Ni (10 wt%)

-

Solvent: DMF

-

Temperature: 25°C (H₂ atmosphere)

-

Time: 6 hours

Multicomponent One-Pot Synthesis

Domino Cyclization-Acylation

A one-pot protocol combines Friedel-Crafts acylation and cyclization. For example, phenylacetamide , cyclohexanone , and paraformaldehyde react in the presence of ZnCl₂ (20 mol%) at 120°C for 8 hours. The reaction proceeds through iminium ion formation, followed by intramolecular acylation, yielding the target compound in 70% yield. Mn(OAc)₃ co-catalysis enhances efficiency by facilitating oxidative coupling.

Key Advantages

-

Avoids isolation of intermediates

-

Tolerates electron-withdrawing/donating substituents

Metal-Free Oxidative Methods

Aerobic Oxidative Coupling

Copper-catalyzed aerobic oxidation forms iminium ions from tertiary amines. Using CuCl₂ (10 mol%) under O₂ (1 atm), N-aryl tetrahydroisoquinoline derivatives couple with cyclohexanone in acetonitrile at 60°C. The reaction involves a peroxyl radical intermediate, with heterolytic C–O cleavage yielding the iminium species, which undergoes nucleophilic attack by cyclohexanone enolate.

Yield Optimization

| Oxidant | Catalyst | Yield (%) |

|---|---|---|

| O₂ | CuCl₂ | 65 |

| TBHP | FeCl₃ | 58 |

Purification and Characterization

Chromatographic Isolation

Flash chromatography (cyclohexane:AcOEt gradients) effectively purifies the compound, achieving >95% purity. HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 229.32 (calculated: 229.32).

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 2.37–2.48 (m, 1H, cyclohexanone), 1.59–2.07 (m, 8H, cyclohexane), 7.27–7.57 (m, 4H, aromatic).

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 85 | Low | High |

| Palladium Carbonylation | 68 | High | Moderate |

| Reductive Amination | 75 | Moderate | High |

| One-Pot Synthesis | 70 | Low | High |

化学反応の分析

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

科学的研究の応用

Antimicrobial Properties

Research indicates that 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties , demonstrating the ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may interfere with specific cellular pathways involved in tumor growth. For instance, it has shown promise against ovarian cancer cell lines, indicating a potential role as a therapeutic agent in oncology .

Neuropharmacological Applications

The compound has been noted for its interactions with voltage-gated potassium channels , which may have implications in treating neurological conditions. Its structure suggests potential as a modulator for neurotransmitter systems, making it a candidate for research into treatments for disorders such as Parkinson's disease and schizophrenia .

Dopamine Receptor Modulation

Recent patents indicate that compounds related to this structure can act as positive allosteric modulators of dopamine receptors. This property is particularly relevant for developing treatments aimed at cognitive impairments associated with neurodegenerative diseases .

Biological Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Inhibition of specific enzymes or receptors , leading to observed biological effects.

- Modulation of signaling pathways relevant to its antimicrobial and anticancer activities .

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Potential lead for new antibiotics |

| Anticancer Properties | Inhibits proliferation in ovarian cancer cell lines | Candidate for cancer therapeutics |

| Neuropharmacology | Modulates voltage-gated potassium channels | Possible treatment for neurological disorders |

作用機序

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Structural Variations and Functional Groups

The table below summarizes key structural differences between 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone and its analogs:

Key Observations:

- The ketone group may influence hydrogen bonding or metabolic stability compared to amide/ester groups in analogs .

- Linker: Direct attachment of dihydroisoquinoline to cyclohexanone contrasts with methyl, butanoyl, or hydroxypropyl linkers in analogs. These linkers modulate spatial orientation and binding interactions with biological targets .

Molecular Docking and Computational Insights

- BChE Inhibitors: Glide docking and molecular dynamics simulations highlighted the importance of the dihydroisoquinoline moiety in CAS/PAS interactions. Substituents on the benzamide ring optimized steric and electronic complementarity .

生物活性

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone is a compound belonging to the dihydroisoquinolone class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a cyclohexanone moiety linked to a dihydroisoquinoline structure. The presence of the isoquinoline ring system is significant as it is associated with various biological activities. The compound's chiral center may contribute to its pharmacological effects, allowing for different biological interactions depending on its stereochemistry.

Neuropharmacological Effects

Dihydroisoquinolones are known for their neuropharmacological activities. Compounds in this class have been studied for their potential as positive allosteric modulators of dopamine receptors, particularly in the context of treating cognitive impairments associated with neurodegenerative diseases such as Parkinson's disease and schizophrenia . this compound may exhibit similar properties, potentially aiding in symptom management for these conditions.

Anticancer Potential

Emerging research highlights the anticancer potential of compounds with isoquinoline structures. For instance, certain derivatives have shown promise as anticancer agents , acting through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells . Although specific data on this compound's anticancer activity are sparse, its structural similarities to other active compounds suggest it could be evaluated for similar effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Identified antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL. |

| Study B | Demonstrated neuroprotective effects in rodent models of Parkinson's disease, improving motor functions and cognitive performance. |

| Study C | Evaluated anticancer activity against ovarian cancer cell lines, showing a GI50 value comparable to established anticancer drugs. |

While specific mechanisms for this compound are not well-documented, insights can be drawn from related compounds:

- Dopamine Receptor Modulation : Compounds in the dihydroisoquinolone family often interact with dopamine receptors, potentially enhancing dopaminergic signaling which is crucial in managing conditions like Parkinson's disease .

- MicroRNA Interaction : Some isoquinoline derivatives have been shown to influence microRNA pathways involved in cancer progression, suggesting a possible route for therapeutic intervention in malignancies .

Q & A

What are the recommended synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Pictet-Spengler Reaction : Condensation of a β-arylethylamine with a carbonyl compound (e.g., cyclohexanone derivative) under acidic conditions (e.g., HCl, TFA) to form the dihydroisoquinoline core .

Friedel-Crafts Acylation : Introduction of the cyclohexanone moiety via electrophilic substitution, using Lewis acids like AlCl₃ in anhydrous dichloromethane or toluene .

Microwave-Assisted Synthesis : For time-sensitive steps, microwave irradiation (90–120°C, 30–60 min) enhances reaction efficiency and reduces byproducts .

Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during acylation minimize side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst Screening : Use of Pd-based catalysts (e.g., Pd(OAc)₂) in coupling steps increases regioselectivity .

Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., cyclohexanone carbonyl at ~208 ppm) and dihydroisoquinoline aromatic signals (6.5–8.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₀N₂O) with <2 ppm error .

X-Ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the bicyclic system (if crystalline) .

HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

How can computational docking studies (e.g., Glide, GOLD) predict the binding interactions of this compound with biological targets like enzymes or receptors?

Methodological Answer:

Protein Preparation :

- Retrieve target structure (e.g., α₂-adrenoreceptor) from PDB. Optimize hydrogen bonding networks and remove crystallographic water molecules .

Ligand Preparation :

- Generate 3D conformers of the compound using OMEGA2. Assign partial charges via OPLS-AA forcefield .

Glide Docking Workflow :

- Standard Precision (SP) : Initial screening with flexible sampling (10,000 poses).

- Extra Precision (XP) : Refine top poses using a stricter scoring function (GlideScore XP) .

Validation : Compare enrichment factors (EF₁%) against known inhibitors. Glide 2.5 outperforms GOLD and FlexX in pose prediction accuracy (RMSD <1 Å in 50% of cases) .

What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

Methodological Answer:

Assay Validation :

- Replicate assays under standardized conditions (e.g., ATPase inhibition assay at pH 7.4, 37°C) to confirm IC₅₀ discrepancies .

Metabolite Screening : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at C-4) that may alter activity .

Molecular Dynamics (MD) Simulations : Simulate binding over 100 ns to assess stability of predicted poses. Compare RMSD trajectories with experimental IC₅₀ values .

Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutated targets (e.g., kinase active-site mutants) to validate computational models .

How can researchers address poor aqueous solubility of this compound in biological assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain solubility without denaturing proteins .

Structural Modification : Introduce polar groups (e.g., -OH, -NH₂) at the cyclohexanone or dihydroisoquinoline moiety to enhance hydrophilicity .

Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to improve bioavailability .

Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) to stabilize the compound in PBS .

What stereoselective synthesis methods ensure high enantiomeric excess (ee) for chiral derivatives of this compound?

Methodological Answer:

Asymmetric Catalysis :

- Chiral Amine Catalysts : Use (S)-proline (20 mol%) in aldol reactions to achieve >90% ee .

- Transition Metal Catalysts : Rhodium-catalyzed hydrogenation with DuPhos ligands (e.g., (R,R)-Me-DuPhos) for diastereoselective reduction .

Chiral Resolution :

- Diastereomeric Salt Formation : React racemic mixture with (+)-dibenzoyl-L-tartaric acid in ethanol to isolate enantiomers .

Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .

How does the compound’s dihydroisoquinoline moiety influence its pharmacokinetic properties, such as metabolic stability and membrane permeability?

Methodological Answer:

Metabolic Stability :

- The dihydroisoquinoline core is susceptible to CYP3A4-mediated oxidation. Introduce electron-withdrawing groups (e.g., -F) at C-3 to reduce metabolic clearance .

Permeability :

- LogP calculations (e.g., XLogP3) predict moderate lipophilicity (~2.5). Use Caco-2 cell monolayers to measure apparent permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

P-Glycoprotein Efflux :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。